Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate
Overview
Description
Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 3-phenylpropanoate to introduce the nitro group, followed by selective reduction and hydroxylation to obtain the desired product . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction, and finally, hydroxylation using appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-nitrobenzoic acid.
Reduction: Formation of ethyl 3-(4-amino-3-hydroxyphenyl)propanoate.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-nitrophenyl)propanoate: Lacks the hydroxyl group, which affects its reactivity and biological activity.
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3,5,7,13H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGHJGVNPBUZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378938 | |
Record name | ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183380-83-8 | |
Record name | Ethyl 4-hydroxy-3-nitrobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183380-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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